Cas no 959239-39-5 ((1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol)

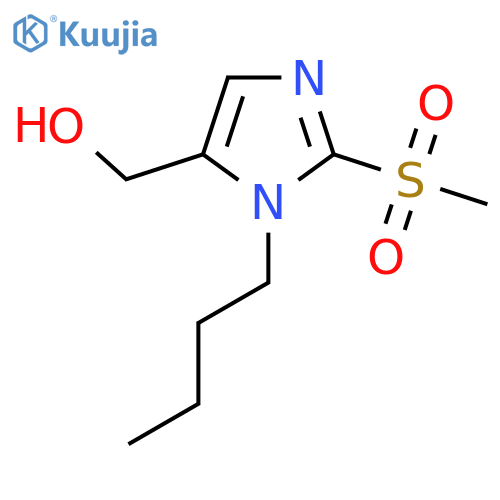

959239-39-5 structure

商品名:(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol

CAS番号:959239-39-5

MF:C9H16N2O3S

メガワット:232.299941062927

MDL:MFCD09871301

CID:4723319

(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol

-

- MDL: MFCD09871301

- インチ: 1S/C9H16N2O3S/c1-3-4-5-11-8(7-12)6-10-9(11)15(2,13)14/h6,12H,3-5,7H2,1-2H3

- InChIKey: UZMMKVIDOJMKLA-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1=NC=C(CO)N1CCCC)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 286

- トポロジー分子極性表面積: 80.6

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 433.4±37.0 °C at 760 mmHg

- フラッシュポイント: 139.1±23.7 °C

(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB420814-25 g |

(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol |

959239-39-5 | 25g |

€1330.40 | 2023-04-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193743-2g |

(1-Butyl-2-methanesulfonyl-1h-imidazol-5-yl)methanol |

959239-39-5 | 98% | 2g |

¥8421.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193743-10g |

(1-Butyl-2-methanesulfonyl-1h-imidazol-5-yl)methanol |

959239-39-5 | 98% | 10g |

¥18541.00 | 2024-04-23 | |

| A2B Chem LLC | AJ25014-5g |

(1-butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol |

959239-39-5 | 95+% | 5g |

$1168.00 | 2024-07-18 | |

| A2B Chem LLC | AJ25014-1g |

(1-butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol |

959239-39-5 | 95+% | 1g |

$747.00 | 2024-07-18 | |

| A2B Chem LLC | AJ25014-2g |

(1-butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol |

959239-39-5 | 95+% | 2g |

$916.00 | 2024-07-18 | |

| A2B Chem LLC | AJ25014-50g |

(1-butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol |

959239-39-5 | 95+% | 50g |

$3024.00 | 2024-07-18 | |

| A2B Chem LLC | AJ25014-100g |

(1-butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol |

959239-39-5 | 95+% | 100g |

$4190.00 | 2024-07-18 | |

| abcr | AB420814-5g |

(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol; . |

959239-39-5 | 5g |

€680.00 | 2025-02-16 | ||

| abcr | AB420814-5 g |

(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol |

959239-39-5 | 5g |

€680.00 | 2023-04-24 |

(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

959239-39-5 ((1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol) 関連製品

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:959239-39-5)(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol

清らかである:99%/99%

はかる:2g/10g

価格 ($):880.0/1660.0